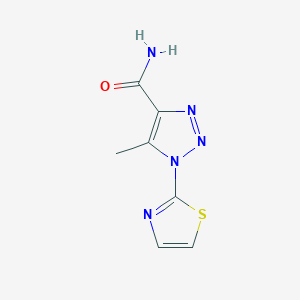
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of similar compounds has been reported via one-pot three-component reactions . For instance, a series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Role in Drug Development
The thiazole moiety, which is part of the compound, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Anticancer Applications
Thiazole-containing molecules like Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone are examples of clinically used anticancer medicines . Voreloxin, another thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole derivatives are also found in Abafungin, an antifungal drug . This suggests potential antifungal applications of “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide”.
Antiretroviral Activity
Ritonavir, an antiretroviral drug, contains a thiazole ring . This suggests that “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” could potentially be used in the development of antiretroviral drugs.
Antineoplastic Activity
Thiazoles are found in Tiazofurin, an antineoplastic drug . This indicates that “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” could have potential applications in the development of antineoplastic drugs.
Mechanism of Action
While the specific mechanism of action for “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is not available, it’s known that many thiazole ring-containing compounds showed higher antimicrobial activity than the standard drugs used . Molecular docking analysis ascertained that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .
Future Directions
Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity . Recent studies have shown anticancer, anti-inflammatory, anti-HIV, antiviral, anticonvulsant, antihypertensive, and other activities of thiazole derivatives . Therefore, the future directions in the research of “5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” and similar compounds could be focused on exploring these potential therapeutic applications.
properties
IUPAC Name |
5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c1-4-5(6(8)13)10-11-12(4)7-9-2-3-14-7/h2-3H,1H3,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKKZHBGHSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
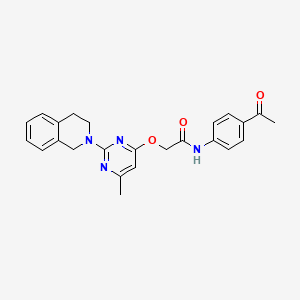

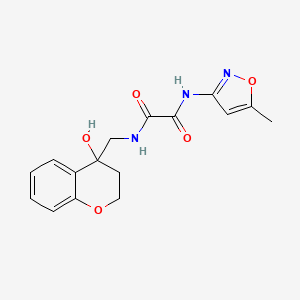
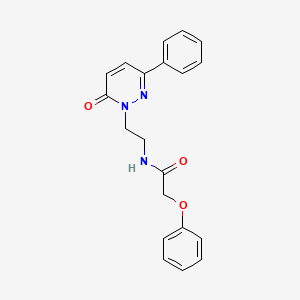

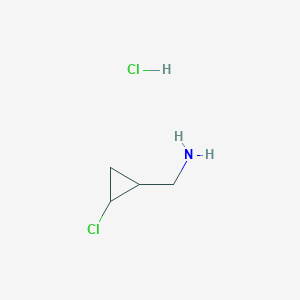
![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)
![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)


![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)
